6-Hepten-2-one

描述

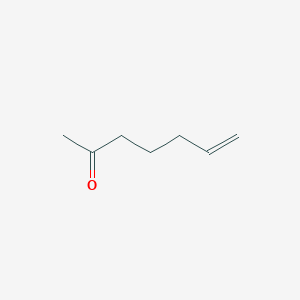

6-Hepten-2-one, also known as 6-methyl-5-hepten-2-one, is an organic compound with the molecular formula C8H14O. It is a volatile compound that plays a significant role in various biological and chemical processes. This compound is known for its distinct odor and is commonly found in fruits, contributing to their aroma and flavor .

准备方法

Synthetic Routes and Reaction Conditions: 6-Hepten-2-one can be synthesized through various methods. One common synthetic route involves the condensation of acetone with isoprene in the presence of a base, followed by oxidation. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 2-3 hours .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of 6-methyl-5-hepten-2-one. This process involves the use of a silica-supported copper catalyst (Cu/SiO2) at a temperature range of 140-200°C .

化学反应分析

Types of Reactions: 6-Hepten-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids and other oxygenated compounds.

Reduction: The compound can be reduced to form alcohols, such as 6-methyl-5-hepten-2-ol.

Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a copper catalyst is commonly used for reduction reactions.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols such as 6-methyl-5-hepten-2-ol.

Substitution: Halogenated derivatives of this compound.

科学研究应用

6-Hepten-2-one has a wide range of applications in scientific research:

作用机制

The mechanism by which 6-Hepten-2-one exerts its effects involves its interaction with specific molecular targets and pathways. In plants, it has been shown to induce programmed cell death (PCD) by activating a signaling pathway that involves genes such as PbrCNGC1, PbrGnai1, PbrACD6, and PbrSOBIR1 . These genes are responsible for various cellular processes, including ion transport and signal transduction, which ultimately lead to cell death.

相似化合物的比较

6-Methyl-5-hepten-2-one: A closely related compound with similar chemical properties and applications.

2-Heptanone: Another ketone with a similar structure but different functional groups.

6-Methyl-5-hepten-2-ol: The reduced form of 6-Hepten-2-one, which has different chemical reactivity and applications.

Uniqueness: this compound is unique due to its specific role in plant metabolism and its ability to induce programmed cell death. Its distinct odor and flavor also make it valuable in the food industry as a flavoring agent .

生物活性

6-Hepten-2-one, a ketone compound with the molecular formula , has garnered attention for its various biological activities. This article explores its effects on enzyme inhibition, toxicity, antibacterial properties, and potential applications in pest control, supported by research findings and data tables.

Enzyme Inhibition

One of the significant biological activities of this compound is its role as an inhibitor of acetylcholinesterase (AChE). A study conducted by Emara (2004) demonstrated that 6-methyl-5-hepten-2-one (a closely related compound) competitively inhibited AChE from both Spodoptera littoralis and electric eel. The inhibition constants () were determined to be 2.16 mM for S. littoralis AChE and 0.40 mM for electric eel AChE, indicating a stronger inhibition effect on the latter .

Table 1: Kinetic Parameters of AChE Inhibition by 6-Methyl-5-Hepten-2-One

| Enzyme Source | (mM) | (mM) |

|---|---|---|

| Spodoptera littoralis | 3.5 × 10⁻⁴ | 2.16 |

| Electric Eel AChE | 2.8 × 10⁻⁴ | 0.40 |

The study also highlighted that exposure to this ketone significantly decreased egg hatching rates and increased larval mortality in S. littoralis, suggesting potential applications in pest management strategies .

Toxicity Profile

The toxicity of this compound has been evaluated through various studies. An OECD report indicated that the compound exhibited low toxicity levels upon acute oral administration, with an LD50 value of for rats. Symptoms observed included apathy and respiratory distress at higher doses .

Table 2: Toxicity Data for this compound

| Route of Exposure | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral (Rats) | 3,570 | Apathy, dyspnea |

| Dermal (Rabbits) | >5,000 | Slight irritation |

| Inhalation | >13.96 mg/l/4h | Respiratory distress |

In chronic studies, effects on kidney and liver were noted at higher doses, but no mutagenic effects were observed in standard tests .

Antibacterial and Antifungal Activities

Research has shown that 6-methyl-5-hepten-2-one exhibits notable antibacterial activity against a wide range of bacteria while demonstrating limited antifungal properties. This dual action suggests its potential utility in developing antimicrobial agents .

Table 3: Antimicrobial Activity of 6-Methyl-5-Hepten-2-One

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Strong |

| Staphylococcus aureus | Moderate |

| Candida albicans | Weak |

Case Studies

- Pest Control Applications : The competitive inhibition of AChE by compounds like 6-methyl-5-hepten-2-one has led researchers to explore its use in agricultural pest control. The observed effects on larval development and mortality rates indicate that it could serve as a natural insecticide .

- Toxicological Studies : Long-term studies have focused on the reproductive toxicity of this compound, revealing no adverse effects on female reproductive organs at doses up to . However, testicular toxicity was noted at high doses in males .

属性

IUPAC Name |

hept-6-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVHJHWEVLXYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450315 | |

| Record name | 6-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21889-88-3 | |

| Record name | 6-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。